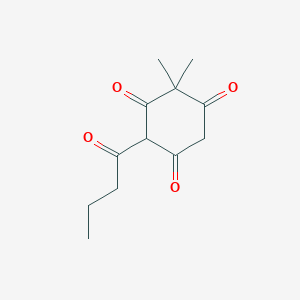
4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione is a chemical compound with the molecular formula C₁₂H₁₆O₄. It belongs to the class of cyclohexane derivatives and is characterized by the presence of a butanoyl group and two dimethyl groups attached to a cyclohexane ring with three ketone functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione typically involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular membranes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A precursor in the synthesis of 4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione.
Cyclohexane-1,3,5-trione: A structurally similar compound with three ketone groups on a cyclohexane ring.
4-Acetyl-2,2-dimethylcyclohexane-1,3,5-trione: Similar to this compound but with an acetyl group instead of a butanoyl group.
Uniqueness
This compound is unique due to the presence of the butanoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-butanoyl-2,2-dimethylcyclohexane-1,3,5-trione |
InChI |
InChI=1S/C12H16O4/c1-4-5-7(13)10-8(14)6-9(15)12(2,3)11(10)16/h10H,4-6H2,1-3H3 |
InChI Key |
BNZBFYLKXOKGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1C(=O)CC(=O)C(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11728909.png)

![heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728921.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11728922.png)
![(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B11728928.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728933.png)
![(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole](/img/structure/B11728941.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728960.png)
![pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728966.png)
![2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11728974.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11728980.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728992.png)
![N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11729006.png)
